N,3-diphenylprop-2-ynamide
Description
Definition and Structural Context of Ynamides within Organic Chemistry
Ynamides are a class of organic compounds characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that bears an electron-withdrawing group. acs.orgnih.govdicp.ac.cn This structural arrangement distinguishes them from ynamines, which lack the electron-withdrawing group on the nitrogen atom, rendering them highly reactive and often unstable. researchgate.net The presence of this electron-withdrawing group, such as a sulfonyl or carbonyl group, is crucial as it modulates the electron density of the adjacent alkyne, providing a balance between reactivity and stability. researchgate.netmdpi.com This balance has made ynamides, which were once considered chemical curiosities, into versatile and valuable building blocks in modern synthetic chemistry. researchgate.netorgsyn.org
The general structure of an ynamide can be represented as R¹-C≡C-N(R²)COR³, where R¹, R², and R³ are various organic substituents. In the specific case of N,3-diphenylprop-2-ynamide, the structural formula is C₆H₅-C≡C-C(=O)N(H)C₆H₅. This structure features a phenyl group attached to the alkyne (the "3-phenyl" part) and another phenyl group on the amide nitrogen (the "N-phenyl" part).
Overview of the Unique Electronic Properties and Reactivity of Ynamides
The defining feature of ynamides is their unique electronic profile, which arises from the interplay between the nitrogen atom and the alkyne moiety. acs.orgnih.gov The nitrogen atom, with its lone pair of electrons, acts as an electron-donating group, pushing electron density into the carbon-carbon triple bond. Simultaneously, the electron-withdrawing group attached to the nitrogen pulls electron density away. dicp.ac.cnrsc.org This push-pull effect creates a highly polarized alkyne, with the α-carbon (adjacent to the nitrogen) being electrophilic and the β-carbon being nucleophilic. rsc.orgbrad.ac.uk
This inherent polarization endows ynamides with ambiphilic reactivity, meaning they can react with both nucleophiles and electrophiles. dicp.ac.cn The reactivity of a specific ynamide can be fine-tuned by altering the nature of the electron-withdrawing group on the nitrogen atom. acs.orgnih.govrsc.org This tunability makes ynamides exceptionally versatile synthons in a wide range of chemical transformations.
The reactivity of ynamides is diverse and includes:
Cycloaddition Reactions: Ynamides readily participate in various cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, to form a variety of heterocyclic compounds. dicp.ac.cnnih.gov These reactions are powerful tools for rapidly building molecular complexity. acs.orgnih.govnih.gov
Annulations: Catalytic intermolecular annulations of ynamides are a straightforward strategy for constructing structurally important amino-heterocycles. dicp.ac.cn
Rearrangements and Cyclizations: Ynamides can undergo a variety of rearrangements and cyclization reactions, often mediated by transition metals or Brønsted acids, to yield complex cyclic and polycyclic structures. nih.govsioc-journal.cn
Hydrofunctionalization: The metal-catalyzed hydrofunctionalization of ynamides provides a regio- and stereoselective route to highly substituted enamides. orgsyn.org
Significance of this compound as a Representative Ynamide Scaffold in Academic Studies
This compound serves as a quintessential example of an ynamide and is frequently employed in academic research to explore the fundamental reactivity and synthetic potential of this class of compounds. Its well-defined structure, with phenyl groups at both the N- and 3-positions, provides a stable and readily characterizable scaffold for methodological studies.
Research involving this compound has contributed significantly to the understanding of ynamide chemistry. For instance, it has been used as a substrate in the development of new catalytic systems and synthetic methodologies. Studies have demonstrated its participation in copper-catalyzed additions to acyl chlorides and activated N-heterocycles, providing access to 3-aminoynones and 1,2-dihydro-N-heterocycles. acs.org Furthermore, its use in cyclization reactions has been explored for the synthesis of various heterocyclic systems. google.com
The investigation of this compound and its derivatives continues to uncover new facets of ynamide reactivity, such as their participation as three-atom components in intramolecular (3+2) cycloadditions with benzynes. nih.gov These studies not only expand the synthetic chemist's toolbox but also provide deeper insights into reaction mechanisms and the electronic nature of these fascinating molecules. The knowledge gained from studying this compound is instrumental in the design and synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. bham.ac.uk
Properties
CAS No. |
7342-02-1 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N,3-diphenylprop-2-ynamide |
InChI |
InChI=1S/C15H11NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,(H,16,17) |
InChI Key |
RVNDDFOOGMHHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Exploration of Reaction Mechanisms and Diverse Chemical Transformations of N,3 Diphenylprop 2 Ynamide
Nucleophilic and Electrophilic Additions to the Alkyne Moiety
The electron-rich nature of the alkyne in ynamides makes it susceptible to attack by both electrophiles and, under catalytic conditions, nucleophiles. These additions often proceed with high levels of regio- and stereocontrol, providing access to highly functionalized and stereodefined enamides.
Regioselective and Stereoselective Hydrohalogenation of Ynamides
The hydrohalogenation of ynamides offers a direct and atom-economical route to valuable halogenated N-vinyl amides (enamides). acs.org A metal-free method has been developed for the regio- and stereoselective hydrohalogenation of ynamides using complexes of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with hydrogen halides (HX, where X = Cl or Br). acs.orgx-mol.com This reaction proceeds under mild conditions and demonstrates broad functional group tolerance. acs.org The hydrohalogenation of ynamides is proposed to produce the syn-addition products. acs.orgx-mol.com This stereochemical outcome is rationalized by a mechanism involving the formation of a cationic keteniminium intermediate. acs.orgx-mol.com
Copper(I)-Catalyzed Nucleophilic Addition to Acyl Chlorides
A practical and economical carbon-carbon bond formation has been achieved through the copper(I)-catalyzed nucleophilic addition of terminal ynamides to acyl chlorides. acs.orgnih.govacs.org This reaction provides convenient access to a variety of 3-aminoynones from both aliphatic and aromatic acyl chlorides in high yields. acs.orgnih.govacs.org For instance, the reaction of an N-phenyl-4-tolylsulfonamide-protected ynamide with benzoyl chloride, catalyzed by 10 mol % of copper(I) iodide in chloroform (B151607) at 30°C, yields the corresponding N-(3-phenyl-3-oxoprop-1-ynyl)-N-phenyl-4-tolylsulfonamide in 90% yield. nih.govacs.org The reaction is believed to proceed through the side-on coordination of the ynamide to the copper(I) catalyst, which increases the acidity of the terminal C-H bond. acs.orgnih.govacs.org Deprotonation by a tertiary amine base generates a copper complex that subsequently reacts with the electrophilic acyl chloride to form the product and regenerate the catalyst. acs.orgnih.govacs.org The reaction is notably sluggish in the absence of the copper(I) catalyst. acs.orgnih.gov
Table 1: Copper(I)-Catalyzed Addition of Ynamide to Various Acyl Chlorides
| Acyl Chloride | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzoyl chloride | N-(3-phenyl-3-oxoprop-1-ynyl)-N-phenyl-4-tolylsulfonamide | 90 | nih.gov |
| 4-Methoxybenzoyl chloride | N-(3-(4-methoxyphenyl)-3-oxoprop-1-ynyl)-N-phenyl-4-tolylsulfonamide | 99 | nih.gov |
| 4-Nitrobenzoyl chloride | N-(3-(4-nitrophenyl)-3-oxoprop-1-ynyl)-N-phenyl-4-tolylsulfonamide | 95 | nih.gov |
| Cyclohexanecarbonyl chloride | N-(3-cyclohexyl-3-oxoprop-1-ynyl)-N-phenyl-4-tolylsulfonamide | 96 | nih.gov |
Copper(I)-Catalyzed Nucleophilic Addition to Activated N-Heterocycles
The copper(I)-catalyzed nucleophilic addition of ynamides has been extended to activated N-heterocycles such as pyridines and quinolines. acs.orgnih.govacs.org In a one-pot procedure, the heterocycle is activated in situ with ethyl chloroformate, facilitating the nucleophilic attack of the ynamide. acs.orgnih.gov This reaction, conducted at room temperature with copper(I) iodide as the catalyst, proceeds with good to high regioselectivity to produce 1,2-dihydro-N-heterocycles. acs.orgnih.govacs.org The reaction typically shows quantitative conversion, although the yield of the desired 1,2-dihydro-2-(2-aminoethynyl)heterocycle can be affected by the formation of a 1,4-regioisomer byproduct in some cases. acs.org For example, phenanthridine (B189435) can be converted to the corresponding 1,2-dihydro adduct in 95% yield. acs.orgnih.gov
Table 2: Copper(I)-Catalyzed Addition of Ynamide to Activated N-Heterocycles
| N-Heterocycle | Activating Agent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine | Ethyl chloroformate | 1,2-Dihydropyridine | 71 | acs.org |
| 4-Picoline | Ethyl chloroformate | 1,2-Dihydropyridine | 72 | acs.org |
| Quinoline | Ethyl chloroformate | 1,2-Dihydroquinoline | 85 | acs.org |
| 4,7-Dichloroquinoline | Ethyl chloroformate | 1,2-Dihydroquinoline | 88 | acs.orgnih.gov |
| Phenanthridine | Ethyl chloroformate | 1,2-Dihydrophenanthridine | 95 | acs.orgnih.gov |
Mechanistic Studies of Ynamide Hydrocarboxylation and Aminolysis in Amide Bond Formation
Computational studies have provided detailed mechanistic insights into ynamide-mediated amide bond formation from carboxylic acids and amines. rsc.org The process involves two key stages: ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct. rsc.org The initial hydrocarboxylation is found to be kinetically favorable and thermodynamically irreversible. rsc.org This step leads to the formation of a crucial low-lying intermediate (CP1) that features geminal vinylic acyloxy and sulfonamide groups. rsc.org The second stage, the aminolysis of this intermediate by an amine, is proposed to be catalyzed by the carboxylic acid itself, which exhibits a bifunctional effect. rsc.org In the key transition state, the amine performs a direct nucleophilic substitution at the acyl carbon of the intermediate, displacing the enolate group in a concerted fashion. rsc.org This process is facilitated by secondary hydrogen bonding from the carboxylic acid catalyst to both the amine and the intermediate, which enhances the nucleophilicity of the amine and activates the C(acyl)-O bond for cleavage. rsc.org
Highly Regioselective Hydroboration and Subsequent Transformations of N-Tosyl Ynamides
The hydroboration of N-tosyl ynamides provides access to versatile β-borylenamides, which are valuable synthetic intermediates. rsc.org Several methods have been developed that exhibit high regio- and stereoselectivity. A catalyst-free 1,2-carboboration of ynamides with readily available aryldichloroboranes proceeds with complete regio- and stereoselectivity to yield α,β,β-trisubstituted alkenylboronates under mild conditions. nih.govresearchgate.net The reaction is believed to proceed via the formation of a keteniminium-type zwitterion. nih.gov
Alternatively, a copper-catalyzed radical trans-hydroboration of ynamides with N-heterocyclic carbene (NHC)-ligated boranes has been reported. nih.gov This method also demonstrates high regio- and stereoselectivity, leading to trans-boryl enamides. nih.gov In contrast, a phosphine-catalyzed hydroboration results in a formal cis-addition to the triple bond, yielding (Z)-β-borylenamides. rsc.org NMR studies suggest this transformation proceeds through a zwitterionic vinylphosphonium intermediate. rsc.org
Cycloaddition and Cyclization Reactions
The activated alkyne of ynamides makes them excellent partners in a variety of cycloaddition and cyclization reactions, enabling the construction of complex cyclic and polycyclic structures. Gold, copper, and rhodium catalysts are often employed to facilitate these transformations.
Gold-catalyzed reactions include formal intermolecular [4+2] and [2+2+2] cycloadditions of sulfonynamides with enol ethers, leading to multisubstituted cyclohexenes with high diastereoselectivity. nih.gov Gold catalysts also enable formal [4+3] cycloadditions with chiral epoxides to prepare seven-membered oxacycles. nih.gov Furthermore, a Gold(I)-catalyzed [8+2] cycloaddition between ynamides and 8-aryl-8-azaheptafulvenes has been developed for the regioselective synthesis of dihydrocycloheptapyrrole derivatives. nih.gov
Copper catalysis is effective in cascade reactions. For example, a copper-catalyzed enantioselective cascade cyclization of N-propargyl ynamide diynes can produce tetracyclic pyrroles with high enantiomeric excess. nih.gov Another notable copper-catalyzed reaction is the cascade cyclization of azide-ynamides, which proceeds via α-imino copper carbene intermediates to divergently synthesize an array of polycyclic N-heterocycles. researchgate.net
Other notable transformations include rhodium-catalyzed intramolecular [2+2+2] cycloadditions used in the synthesis of (−)-herbindole A and Brønsted acid-promoted ring closures of N-benzyl ynesulfonamides that proceed through a keteniminium ion intermediate followed by a acs.orgnih.gov sigmatropic hydrogen shift and a Nazarov 4π electrocyclization. nih.gov
Intramolecular Cyclization Pathways (e.g., Thiolative Cyclization of Yne-Ynamides)
Ynamides tethered to an additional alkyne unit (yne-ynamides) can undergo intramolecular cyclization through various pathways, including those initiated by sulfur radicals. nih.gov A notable example is the thiolative cyclization, which provides access to complex heterocyclic structures. acs.orgfigshare.com In a departure from typical ynamide reactivity where the ynamide core acts as the reactive center, certain radical-triggered cyclizations of yne-tethered ynamides show a preference for the simple alkyne moiety. nih.govresearchgate.net
The mechanism typically involves the addition of a thiyl radical to the external alkyne, which is followed by a regioselective intramolecular cyclization onto the ynamide functionality. researchgate.net This process can proceed via a 6-endo-dig cyclization pathway. This reaction is initiated by the in situ generation of ketene-N,O-acetals from the yne-ynamide and an acid, such as methanesulfonic acid. An intramolecular enolate attack on the alkyne, activated by a sulfonium (B1226848) cation, leads to the formation of 5-(arylthio)-3,6-dihydropyridin-2(3H)-ones. acs.orgfigshare.com This transformation is valued for its broad functional group compatibility. acs.orgfigshare.com
Alternatively, a 5-exo-dig cyclization can occur, leading to the formation of 4-thioaryl pyrroles. nih.gov This unique reactivity, where the simple alkyne's reactivity surpasses that of the more electron-rich ynamide, is triggered by a sulfur radical. nih.gov Control experiments and DFT calculations have supported the involvement of the sulfur radical and the observed regioselectivity in these cyclizations. researchgate.net
Table 1: Regioselective Radical Cyclization of Yne-Ynamides
| Cyclization Mode | Initiator | Resulting Heterocycle | Reference |
|---|---|---|---|
| 6-endo-dig | Methanesulfonic Acid | 5-(Arylthio)-3,6-dihydropyridin-2(3H)-one | acs.orgfigshare.com |
Intermolecular Cycloadditions Involving Ynamides
Ynamides are excellent partners in intermolecular cycloaddition reactions, providing efficient routes to a variety of heterocyclic and carbocyclic structures. rsc.orgrsc.org They can participate as versatile components in reactions such as [3+2], [2+2], and [4+2] cycloadditions. rsc.orgrsc.org
In thermally induced intramolecular [3+2] cycloadditions with alkynes, ynamides can function as neutral three-atom components (TACs), leading to the formation of functionalized pyrroles. nih.govacs.org This transformation is proposed to occur in a stepwise manner through a pyrrolium ylide intermediate. nih.gov A subsequent intramolecular 1,2-shift of the electron-withdrawing group on the nitrogen atom yields the final neutral pyrrole (B145914) product. nih.gov Intramolecular [3+2] cycloadditions between ynamides and in-situ generated benzyne (B1209423) have also been reported, affording indole (B1671886) structures with perfect periselectivity. kyoto-u.ac.jp
Ynamides also participate in [2+2] cycloadditions. A notable example is the Ficini [2+2] cycloaddition with cyclic enones, which had been elusive for ynamides for many years. The use of N-sulfonyl-substituted ynamides in the presence of CuCl₂ and AgSbF₆ as catalysts successfully yielded cyclobutenamine derivatives. acs.org
Table 2: Intermolecular Cycloaddition Reactions of Ynamides
| Cycloaddition Type | Reaction Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] | Alkynes | Thermal | Functionalized Pyrroles | nih.govacs.org |
| [3+2] | Benzyne (intramolecular) | Cs₂CO₃, 18-crown-6 | Indoles | kyoto-u.ac.jp |
Metal-Catalyzed Polycyclization Sequences leading to Aza-cycles
Transition metal catalysis provides a powerful tool for activating ynamides and initiating polycyclization cascades, leading to the rapid assembly of complex, nitrogen-containing polycycles (aza-cycles). nih.govnih.gov These reactions are mechanistically interesting and synthetically useful for creating molecular complexity from simple precursors. nih.gov
Rhodium(II)/Brønsted acid relay catalysis, for instance, enables the polycyclization of diazodienals with aldimines and arylamines to construct cyclopentane-fused aza-polycycles with multiple contiguous stereocenters. nih.gov The proposed mechanism involves a complex cascade, including the formation of a metal-bound dienyl azomethine ylide, a 6π-electrocyclization, a stereoselective aza-Michael addition, and an inverse electron-demand intramolecular aza-Diels–Alder reaction. nih.gov
Gold catalysts are also frequently used to activate ynamides. For example, gold-catalyzed intermolecular ynamide amination can initiate an aza-Nazarov cyclization to produce functionalized 2-aminopyrroles. researchgate.net Similarly, gold-catalyzed cascade reactions of 1,3-butadiynamides linked to electron-rich aromatics can lead to sulfone-containing pyrrolo[2,1-a]tetrahydroisoquinolines. nih.gov The cationic nature of the gold catalyst is crucial for these transformations. nih.gov
Rearrangement Reactions and their Mechanistic Pathways
Ynamides can undergo a variety of rearrangement reactions, often proceeding through unique mechanistic pathways to yield structurally diverse products. These transformations highlight the versatile reactivity of the ynamide functional group. nih.gov
One significant example is the Pd(0)-catalyzed aza-Claisen rearrangement of N-allyl-ynamides. nih.gov Mechanistic studies reveal that this reaction proceeds through the formation of ynamido-palladium-π-allyl complexes. nih.gov This leads to the formation of a unique silyl-ketenimine intermediate, which can be isolated. This rearrangement can be accompanied by an unusual thermal N-to-C 1,3-tosyl shift, resulting in the formation of tertiary nitriles with a quaternary carbon center. nih.gov
In addition to metal-catalyzed processes, radical-initiated rearrangements have also been explored. The ynamide Smiles rearrangement, for instance, can be initiated by external radical sources, demonstrating the ability of ynamides to participate in radical processes to form rearranged products. researchgate.net
Carbon-Carbon Bond Forming Reactions Involving N,3-Diphenylprop-2-ynamide Derivatives
The ynamide functionality is a potent tool for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis. Derivatives of this compound can engage in various C-C bond-forming reactions, often leading to cyclic products. nih.govnih.gov
As mentioned previously, the Ficini [2+2] cycloaddition of N-sulfonyl ynamides with cyclic enones is a prime example of a carbon-carbon bond-forming reaction, creating a cyclobutane (B1203170) ring. acs.org This transformation, catalyzed by a combination of CuCl₂ and AgSbF₆, connects the β-carbon of the ynamide to the enone, demonstrating the electrophilic character of the ynamide alkyne. acs.org
Another powerful C-C bond-forming reaction is the rhodium-catalyzed formal [3+2] cycloaddition of ynamides with arylboronic acids that contain an ortho-electrophilic group. nih.gov This process effectively synthesizes 2-amido-indenols or 2-amido-indenes with good regioselectivity, showcasing a method where the ynamide acts as a three-carbon synthon to build a five-membered ring fused to an aromatic system. nih.gov
Brønsted Acid-Mediated Reactions of Ynamides
In contrast to transition metal-catalyzed reactions, Brønsted acid-mediated transformations of ynamides represent a significant and growing area of ynamide chemistry. researchgate.netrsc.org Brønsted acids activate the ynamide by protonating the β-carbon of the alkyne, generating a highly reactive keteniminium ion intermediate. rsc.orgacs.orgresearchgate.net This intermediate is a powerful electrophile that can undergo a variety of subsequent transformations.
A key example directly involving an this compound derivative is the intramolecular cyclization of N-aryl-3-phenylprop-2-ynamides in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid. researchgate.net In this reaction, this compound is converted into 4-phenylquinolin-2(1H)-one. The reaction proceeds through the presumed keteniminium ion, which then undergoes an intramolecular electrophilic attack on the N-phenyl ring, followed by aromatization to yield the quinolinone product. researchgate.net
This mode of activation is general and has been applied to a range of reactions, including cycloadditions, cyclizations, and hydro-heteroatom additions, making it a cornerstone of metal-free ynamide chemistry. researchgate.netrsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanesulfonic acid |
| 5-(Arylthio)-3,6-dihydropyridin-2(3H)-one |
| 4-Thioaryl pyrrole |
| Pyrrolium ylide |
| Indole |
| CuCl₂ |
| AgSbF₆ |
| Cyclobutenamine |
| 2-Aminopyrrole |
| Pyrrolo[2,1-a]tetrahydroisoquinoline |
| Silyl-ketenimine |
| Tertiary nitrile |
| Cyclobutane |
| 2-Amido-indenol |
| 2-Amido-indene |
| Trifluoromethanesulfonic acid |
| Keteniminium ion |
Advanced Spectroscopic and Structural Elucidation Methodologies for N,3 Diphenylprop 2 Ynamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
This section was planned to detail the ¹H and ¹³C NMR spectral data of N,3-diphenylprop-2-ynamide. This would have included tables of chemical shifts (δ), signal multiplicities, and coupling constants (J) to provide a complete assignment of the proton and carbon environments within the molecule. However, no specific NMR data for this compound could be located.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
The aim here was to present the characteristic vibrational frequencies from the IR spectrum of this compound. A data table would have highlighted key absorptions, such as the C≡C triple bond stretch, the amide C=O stretch, and the N-H bond vibrations, which are crucial for confirming the compound's functional groups. This information was not available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
This subsection would have provided precise mass-to-charge ratio (m/z) data for the molecular ion of this compound (C₁₅H₁₁NO, exact mass: 221.0841 g/mol ), confirming its elemental composition. An analysis of its fragmentation pattern would also have been discussed. Unfortunately, no experimental HRMS data for this compound was found.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
The final section was intended to describe the three-dimensional solid-state structure of this compound as determined by single-crystal X-ray diffraction. This would have included a data table with crystallographic parameters like space group, unit cell dimensions, and key bond lengths and angles. No published crystal structure for this compound could be identified.
Given the strict requirement for scientifically accurate and detailed findings focusing solely on this compound, the absence of primary data prevents the generation of the requested article. The synthesis and/or characterization of this specific ynamide may be documented in proprietary sources or may not yet be published in accessible scientific literature.
Computational Chemistry and Theoretical Investigations of N,3 Diphenylprop 2 Ynamide Reactivity
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has proven to be a powerful tool for mapping the potential energy surfaces of reactions involving N,3-diphenylprop-2-ynamide. A notable example is the investigation of its divergent reactivity with azides in the presence of an acid promoter like triflic acid (TfOH). rsc.orgresearchgate.net Computational studies have been crucial in explaining the selective formation of different products, such as β-enaminoamides or oxazolidine-2,4-diones, depending on the nature of the azide (B81097) used. rsc.org
The reaction is initiated by the protonation of the ynamide at its β-carbon, which leads to the formation of a keteniminium triflate intermediate. rsc.org From this key intermediate, the reaction can proceed through two competitive pathways. The pathway that is ultimately favored is determined by the relative activation barriers of the subsequent steps, which have been meticulously calculated using DFT. rsc.org
For instance, in the reaction with diphenylphosphoryl azide (DPPA), DFT calculations elucidated a complex reaction cascade. This begins with the formation of an association complex between the ynamide, triflic acid, and the azide. The subsequent steps, including triflate or azide addition, nitrogen extrusion, and rearrangements, were computationally modeled to rationalize the formation of the observed oxazolidine-2,4-dione product. rsc.org The calculations revealed that the loss of dinitrogen is a major driving force for the reaction, with a calculated free energy change (ΔG‡) of -75.6 kcal/mol for this step. rsc.org
The table below summarizes the computed relative enthalpy values for key steps in the proposed reaction mechanism between this compound and an azide, as determined by DFT calculations. rsc.org
Table 1: Computed Relative Enthalpy Values for the Reaction of this compound
| Step | Description | Relative Enthalpy (ΔΔH⁰) (kcal/mol) |
|---|---|---|
| E → F | Protonation of the ynamide to form keteniminium triflate | +1.5 |
| F → G | Azide addition to form N,N-ketene acetal | -2.7 |
| F → I | Triflate addition | +2.3 |
Data sourced from a study on the divergent reactivity of ynamides. rsc.org
Quantum Chemical Characterization of Transition States and Intermediates
The detailed characterization of transition states and intermediates through quantum chemical calculations is fundamental to understanding the kinetics and selectivity of reactions involving this compound. DFT optimizations have provided geometric and energetic details of these transient species, which are often impossible to observe experimentally. rsc.org
In the acid-catalyzed reaction with azides, the structures of several key transition states (TS) and intermediates have been computationally determined. For example, the transition state for the initial protonation of the ynamide (TSE-F) and the subsequent competitive additions of the triflate anion (TSF-I) or the azide (TSF-G) have been located on the potential energy surface. rsc.org The small difference in the activation barriers for triflate versus azide addition highlights the delicate balance that dictates the reaction outcome. rsc.org
The table below presents the computed free energy of activation for critical transition states in the reaction pathway.
Table 2: Computed Free Energy of Activation for Key Transition States
| Transition State | Description | Free Energy of Activation (ΔΔG⁰) (kcal/mol) |
|---|---|---|
| TSC-H | Rearrangement of bicyclic intermediate | +17.6 |
| TSH-J | Triflate-mediated rearrangement | +19.4 |
Data sourced from a study on the divergent reactivity of ynamides. rsc.org
Theoretical Analysis of Electronic Structure and Reactivity Descriptors
The unique reactivity of ynamides, including this compound, stems from their distinct electronic structure. The nitrogen atom, with its lone pair of electrons, engages in p-π conjugation with the carbon-carbon triple bond. This polarization is a key feature, making the α-carbon electrophilic and the β-carbon nucleophilic. nih.gov This inherent polarity is further modulated by the electron-withdrawing group on the nitrogen, which tempers the reactivity. nih.gov
For ynamides in general, the HOMO is typically localized on the nitrogen and the alkyne, reflecting the nucleophilic character of the molecule. The LUMO is associated with the π* orbitals of the alkyne, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.
The conceptual framework of ynamide reactivity suggests a dual nature; they can act as either nucleophiles or electrophiles depending on the reaction conditions and partners. nih.gov This versatility is a direct consequence of their electronic makeup. Theoretical analyses of related ynamide systems have shown how these electronic properties can be tuned, for example, by altering the substituents on the nitrogen or the alkyne terminus, thereby influencing the reaction outcomes. univie.ac.at
Synthesis and Reactivity of N,3 Diphenylprop 2 Ynamide Derivatives and Analogues
Functionalization Strategies for the Alkyne Moiety of N,3-Diphenylprop-2-ynamide
The reactivity of the alkyne group in this compound is characterized by a polarization due to the adjacent nitrogen atom, which bears an electron-withdrawing group. This electronic feature makes the ynamide both a potent nucleophile and electrophile, opening avenues for a wide array of chemical transformations.
Recent research has highlighted several strategies for the functionalization of the ynamide alkyne. One notable approach involves photoinduced radical reactions. In a study on 2-alkynyl-ynamides, photoinduced radical triggers led to ynamide bond fission, structural reshuffling, and functionalization, ultimately yielding chalcogen-substituted indole (B1671886) derivatives. nih.gov This method is advantageous for its high step and atom economy, proceeding without the need for photocatalysts, metals, or oxidants. nih.gov
Another strategy involves transition metal-catalyzed reactions. For instance, copper-catalyzed three-component 1,2-methylamidation of alkynes has been developed to produce methylated enamides. d-nb.info This method utilizes picolinamides and dicumyl peroxide as the methyl source and oxidant, respectively, and demonstrates broad substrate scope and good functional group compatibility. d-nb.info
Furthermore, the synthesis of vinyl sulfones has been achieved through a visible-light-driven reaction involving the homocoupling of sulfoxonium ylides to form a C=C bond, followed by the alkenylation of sulfonyl hydrazide. researcher.life Mechanistic studies suggest a sequential single-electron transfer and radical addition pathway for this transformation. researcher.life
The versatility of the ynamide alkyne is further demonstrated in cycloaddition reactions. For example, the reaction of yne-sulfoximines with ketenes can lead to the formation of sulfoximine-derived cyclobutenones via a [2+2] cycloaddition pathway. nih.gov
These functionalization strategies are summarized in the table below:
| Functionalization Strategy | Reagents/Conditions | Product Type | Reference |
| Photoinduced Radical Reaction | Light | Chalcogen-substituted indoles | nih.gov |
| Copper-Catalyzed 1,2-Methylamidation | Picolinamides, Dicumyl Peroxide, Copper Catalyst | Methylated enamides | d-nb.info |
| Visible-Light-Driven Vinyl Sulfone Synthesis | Sulfoxonium ylide, Sulfonyl hydrazide, Visible light | 1,4-Dicarbonyl vinyl sulfones | researcher.life |
| [2+2] Cycloaddition | Ketenes | Sulfoximine-derived cyclobutenones | nih.gov |
Rational Design and Synthesis of N-Substituted Analogues
The rational design and synthesis of N-substituted analogues of this compound are driven by the desire to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. A common approach to synthesizing these analogues is through the copper-catalyzed C-N bond formation between a suitable amide and a 1-bromoalkyne. nih.govmdpi.com
The choice of the N-substituent is critical. For instance, N-aryl N-toluenesulfonyl ynamides are challenging to synthesize via copper-catalyzed methods due to the weaker nucleophilicity of the corresponding amides. nih.govmdpi.com In such cases, the Cadiot–Chodkiewicz reaction with terminal ynamides is a more effective method for obtaining the desired N-aryl-substituted 1,3-diynamides. nih.govmdpi.com
The synthesis of N-allyl-N-sulfonyl ynamides has also been explored, leading to the formation of amidines and vinylogous amidines through a palladium-catalyzed aza-Claisen rearrangement. researchgate.net The reaction pathway can be influenced by the oxidation state of the palladium catalyst, the nucleophilicity of the amines, and the nature of the ligands. researchgate.net
A selection of synthetic methods for N-substituted ynamide analogues is presented below:
| N-Substituent | Synthetic Method | Key Features | Reference |
| N-Aryl | Cadiot–Chodkiewicz reaction | Effective for weakly nucleophilic amides | nih.govmdpi.com |
| N-Alkyl N-Tosyl | Copper-catalyzed cross-coupling | High yields for N-alkyl N-tosylamides | nih.gov |
| N-Allyl N-Sulfonyl | Palladium-catalyzed aza-Claisen rearrangement | Leads to amidines and vinylogous amidines | researchgate.net |
Development of Chiral this compound Analogues and their Asymmetric Transformations
The development of chiral ynamide analogues and their application in asymmetric synthesis is a burgeoning area of research. The introduction of chirality can be achieved through the use of chiral auxiliaries attached to the nitrogen atom or by employing chiral catalysts.
One approach involves the use of a chiral oxazolidinone auxiliary, which has been shown to induce high levels of asymmetry in acid-catalyzed ring closures of allyl ynamide ethers, producing esters with up to 95% enantiomeric excess. nih.gov The proposed mechanism involves the formation of a keteniminium intermediate that reacts with the ether moiety. nih.gov
Copper-catalyzed asymmetric transformations of ynamides have also been extensively studied. For example, the formal [3+2] cycloaddition of alkenyl N-propargyl ynamides with styrenes, catalyzed by a copper complex with a chiral ligand, affords pyrrole-fused scaffolds in high yields and stereoselectivities. nih.gov Similarly, intramolecular cascade cyclizations of N-propargyl ynamide diynes can produce polycyclic pyrroles with high enantiomeric excess. nih.gov
Transition-metal-free oxidative cyclization of chiral N-propargyl ynamides represents another strategy for asymmetric synthesis. The use of an oxidant in the presence of a Lewis acid can furnish medium-sized lactams with diastereoselectivity. nih.gov
Examples of asymmetric transformations involving chiral ynamides are detailed in the following table:
| Asymmetric Transformation | Chiral Source | Catalyst/Reagent | Product | Stereoselectivity | Reference |
| Acid-catalyzed ring closure | Chiral oxazolidinone auxiliary | Bis(trifluoromethane)sulfonimide | Esters | Up to 95% ee | nih.gov |
| Formal [3+2] cycloaddition | Chiral (S)-DTBM-SEGPHOS ligand | Cu(CH3CN)4PF6 | Pyrrole-fused [2.2.1] scaffolds | 52–99% ee, >50:1 dr | nih.gov |
| Intramolecular cascade cyclization | Chiral BOX ligand | Cu(CH3CN)4PF6 | Tetracyclic pyrroles | Up to 94% ee, >50:1 dr | nih.gov |
| Oxidative cyclization | Chiral indolyl ynamide | 2,6-dichloropyridine N-oxide, Zn(OTf)2 | Lactam | 2.5:1 dr | nih.gov |
Construction of Polyfunctionalized Ynamide Scaffolds from this compound Precursors
This compound and its derivatives serve as valuable precursors for the construction of complex, polyfunctionalized scaffolds, particularly nitrogen-containing heterocycles. bham.ac.uk Transition metal catalysis plays a pivotal role in these synthetic strategies.
A cobalt-catalyzed polycyclization sequence has been developed to provide rapid access to novel bicyclic aza-cycles from ynamides and N-(pivaloyloxy)amides. bham.ac.uk This method exhibits good functional group compatibility and allows for further diversification of the resulting framework. bham.ac.uk By selecting the appropriate transition metal catalyst, such as copper or gold, it is possible to construct structurally unique scaffolds from related starting materials. bham.ac.uk
Palladium(II)-catalyzed cascade functionalization of internal alkynes has been employed to synthesize pyrrolizine- and indolizine-fused heterocycles in good yields. researcher.life This process involves an intramolecular carboxypalladation followed by trapping of the in situ generated σ-vinylpalladium species. researcher.life
Furthermore, silver(I)-catalyzed intermolecular hydroamination of 1,3-butadiynamides with anilines, followed by intramolecular hydroarylation, leads to the formation of 2-amidoquinolines. nih.govmdpi.com
The following table summarizes some of the methods used to construct polyfunctionalized scaffolds from ynamide precursors:
| Synthetic Strategy | Catalyst | Precursors | Resulting Scaffold | Reference |
| Polycyclization | Cobalt | Ynamides, N-(pivaloyloxy)amides | Bicyclic aza-cycles | bham.ac.uk |
| Cascade Functionalization | Palladium(II) | Internal alkynes | Pyrrolizine- and indolizine-fused heterocycles | researcher.life |
| Hydroamination/Hydroarylation | Silver(I) | 1,3-Butadiynamides, Anilines | 2-Amidoquinolines | nih.govmdpi.com |
Strategic Applications of N,3 Diphenylprop 2 Ynamide As a Versatile Synthetic Building Block
In Medicinal Chemistry and Chemical Biology Scaffold Development
The utility of N,3-diphenylprop-2-ynamide in the development of novel molecular scaffolds for medicinal chemistry and chemical biology is an area of growing interest. The inherent reactivity of the ynamide moiety allows for its transformation into a variety of structures relevant to drug discovery.
Elaboration of Nitrogen-Containing Heterocyclic Motifs for Drug Discovery Research
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, and the development of efficient methods for their synthesis is a cornerstone of medicinal chemistry. nih.gov Ynamides, including this compound, have emerged as powerful substrates for constructing these important motifs due to their unique reactivity. researchgate.net The ynamide functional group can be activated by acid catalysts to generate highly reactive keteniminium intermediates, which can then undergo cyclization reactions to form diverse heterocyclic systems. researchgate.net
A specific application involving this class of compounds is the intramolecular cyclization of N-aryl-3-phenylprop-2-ynamides. Research has demonstrated that these compounds can be synthesized by reacting the corresponding anilines with 3-phenylprop-2-ynoyl chloride. researchgate.net Subsequent treatment of these precursors under specific conditions can induce cyclization, leading to the formation of valuable heterocyclic structures. This process underscores the role of the this compound core as a foundational element for building more complex, nitrogen-containing ring systems that are of high interest in drug discovery programs.
| Reactant 1 (Amine) | Reactant 2 | Product (Ynamide) | Application |
|---|---|---|---|
| Aniline | 3-phenylprop-2-ynoyl chloride | This compound | Precursor for intramolecular cyclization to form heterocyclic motifs. researchgate.net |
| Substituted Anilines | 3-phenylprop-2-ynoyl chloride | N-Aryl-3-phenylprop-2-ynamides | Serve as substrates for generating diverse nitrogen-containing heterocycles. researchgate.net |
Application in Scaffold Hopping Strategies for Expanding Chemical Space
Scaffold hopping is a crucial strategy in medicinal chemistry that involves modifying the core structure of a molecule to discover novel compounds with similar or improved biological activity and better drug-like properties. semanticscholar.orguniroma1.it This technique allows researchers to explore new chemical space and develop intellectual property. niper.gov.in The unique electronic and steric properties of the ynamide functional group make compounds like this compound intriguing candidates for such strategies.
While specific examples detailing the use of this compound in scaffold hopping campaigns are not extensively documented, its potential is significant. The rigid, linear alkyne unit combined with the nucleophilic nitrogen and flanking phenyl groups offers a distinct three-dimensional geometry. This framework could be used to replace other core structures in known bioactive molecules, aiming to mimic the spatial arrangement of key pharmacophoric features. nih.gov For instance, the ynamide can undergo various chemical transformations, such as cycloadditions or rearrangements, to generate a completely different scaffold that maintains the essential vectoral presentation of substituents required for biological activity.
Role as Precursors for Complex Biologically Relevant Molecular Structures
The reactivity of the ynamide functional group makes it an excellent precursor for the synthesis of more complex, biologically relevant molecules. Ynamides can undergo a variety of transformations, including rearrangements, cycloadditions, and nucleophilic additions, to build intricate molecular architectures. nih.govnih.gov For example, related N-allyl-N-sulfonyl ynamides have been shown to serve as precursors for amidines, which are important pharmacophores found in various therapeutic agents. nih.gov
This compound, with its activated triple bond, can readily react with a range of nucleophiles and electrophiles. This reactivity can be harnessed to construct larger, more functionalized molecules. The phenyl groups on the nitrogen and the alkyne can be further substituted to introduce additional complexity and modulate the molecule's properties. This versatility allows synthetic chemists to use this compound as a starting point for the multi-step synthesis of natural products or other complex targets with potential biological applications.
In Supramolecular Chemistry and Molecular Self-Assembly Research
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability to design molecules that can self-assemble into well-defined, functional architectures is a key goal in this field.
Integration into Designed Supramolecular Architectures
The rational design of molecules that can form predictable supramolecular structures is essential for creating new materials with novel functions. nih.gov The structural characteristics of this compound make it a promising candidate for integration into such designed architectures. Its key features include:
Rigid Rod-like Structure: The phenyl-alkyne-phenyl motif provides a rigid and linear element, which can act as a structural strut or linker in larger assemblies.
Hydrogen Bonding Capability: The amide functionality (N-C=O) provides a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of predictable intermolecular connections.
π-Stacking Interactions: The two phenyl rings are capable of engaging in π-π stacking interactions, which can further direct the self-assembly process and stabilize the resulting supramolecular structure.
These features suggest that this compound could be incorporated into various supramolecular systems, such as liquid crystals, gels, or crystalline co-polymers, by leveraging a combination of hydrogen bonding and π-stacking to control the assembly process.
| Structural Feature | Potential Role in Supramolecular Assembly | Type of Interaction |
|---|---|---|
| Amide Group (N-H, C=O) | Directional control of self-assembly, formation of chains or sheets. | Hydrogen Bonding |
| Phenyl Rings | Stabilization of assemblies, control of packing. | π-π Stacking, Van der Waals |
| Alkyne Unit | Provides structural rigidity and linearity. | - |
Exploration of Molecular Recognition and Self-Organization Phenomena
Molecular recognition is the specific, non-covalent binding of two or more molecules. mdpi.com This phenomenon is fundamental to many biological processes and is a key target in the design of synthetic receptors and sensors. The self-organization of molecules into ordered structures is often driven by these specific recognition events.
The structure of this compound contains the necessary elements to participate in molecular recognition. The amide group can form specific hydrogen bonds with complementary functional groups on a guest molecule. The aromatic phenyl rings can create a pocket or surface for binding other aromatic molecules through π-stacking. By modifying the phenyl rings with additional functional groups, it would be possible to create highly specific binding sites, tuning the molecule to recognize particular guests. This could lead to the development of novel sensors or host-guest systems where the binding event triggers a measurable response. For example, the self-assembly of this compound derivatives could be influenced by the presence of a specific guest molecule, leading to changes in fluorescence or other physical properties. researchgate.net
Potential Contributions to Advanced Materials Science and Engineering
The exploration of ynamides, including this compound, in the realm of materials science is a growing field of interest. The inherent electronic properties of the ynamide functional group, particularly when part of a conjugated system, suggest their potential for creating novel organic functional materials.
Structurally similar compounds, such as 1,3-butadiynamides, which are ethynylogous variants of ynamides, are being investigated as precursors for complex molecular scaffolds with applications in organic electronics. nih.gov These compounds can be used to synthesize materials with highly π-conjugated systems, which are of interest as active materials in organic transistors and organic photovoltaic cells. nih.gov For instance, diamido-capped terthiophenes, which possess a string of N,S-heteroatoms embedded in a conjugated scaffold, have been synthesized from 1,3-diynamide units. nih.gov
The intrinsic polarization of the ynamide is preserved and even enhanced in these extended π-systems, making them suitable for optoelectronic applications. nih.gov The presence of the diphenyl moiety in this compound contributes to this conjugated system, suggesting its potential as a monomer or key intermediate in the synthesis of functional polymers and organic electronic materials. The ability to incorporate such functional units into polymer backbones is a key strategy for developing advanced materials with tailored electronic and photophysical properties.
Table 1: Potential Applications of Ynamide Derivatives in Materials Science
| Material Class | Potential Application | Relevant Structural Feature |
|---|---|---|
| Conjugated Polymers | Organic Transistors | Highly π-conjugated systems |
| Optoelectronic Materials | Organic Photovoltaic Cells | Intrinsic polarization of the ynamide group |
Utility in the Generation of Highly Reactive Intermediates for Organic Synthesis
A significant application of this compound in organic synthesis is its use as a precursor for highly reactive intermediates, which can then be trapped in situ to form a variety of complex molecules. Ynamides have been identified as versatile and useful building blocks in chemical synthesis due to the electron-donating character of the nitrogen atom, which polarizes the carbon-carbon triple bond. orgsyn.org This polarization facilitates a range of chemical transformations. orgsyn.org
One of the most notable reactive intermediates generated from ynamides are ketenimines. chemrxiv.org Ketenimines are imino analogues of ketenes and are highly reactive substrates that are often generated in situ. chemrxiv.org The conversion of an ynamide to a ketenimine has been explored, and these intermediates can be trapped by various reagents. chemrxiv.org
Under basic conditions, N-aryl ynamides can be converted into N-arylketenimines. chemrxiv.org These in situ generated ketenimines can then undergo a variety of reactions, including cycloadditions. For example, they can react with imines in a [2+2] cycloaddition to form azetidinimines, which are imino-analogs of β-lactams. semanticscholar.org They can also undergo [3+2] cycloaddition reactions with 2-azaallyl anions to produce nitrogen-rich five-membered heterocycles. semanticscholar.org
Table 2: Generation and Trapping of Ketenimines from Ynamides
| Ynamide Precursor | Reaction Conditions | Reactive Intermediate | Trapping Agent | Product Class |
|---|---|---|---|---|
| N-Aryl Ynamide | Basic | N-Arylketenimine | Imine | Azetidinimine |
| N-Aryl Ynamide | Basic | N-Arylketenimine | 2-Azaallyl anion | Nitrogen-rich heterocycle |
The generation of ketenimines from ynamides provides a powerful tool for the synthesis of diverse heterocyclic compounds. chemrxiv.org This strategy leverages the unique reactivity of the ynamide functional group to access transient intermediates that would be difficult to handle or isolate under normal conditions. The versatility of this approach allows for the construction of complex molecular frameworks from relatively simple starting materials.
Emerging Research Frontiers and Future Directions for N,3 Diphenylprop 2 Ynamide Chemistry
Advancements in Novel Catalytic Systems for Ynamide Transformations
The reactivity of N,3-diphenylprop-2-ynamide is significantly influenced and expanded by the use of transition metal catalysts. bham.ac.uk Gold, rhodium, and copper complexes have been instrumental in developing a diverse array of transformations. nih.govresearchgate.netnih.gov These catalysts activate the ynamide triple bond, rendering it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.
Recent research has focused on the development of novel catalytic systems that offer enhanced reactivity, selectivity, and functional group tolerance. Gold catalysts, in particular, have been shown to be highly effective in promoting intramolecular hydroalkylation and other cyclization reactions of ynamides. nih.govacs.org For this compound, this opens up possibilities for the synthesis of complex polycyclic aromatic nitrogen heterocycles. The development of new ligands for gold catalysts is an active area of research, with the aim of fine-tuning the electronic and steric properties of the catalyst to achieve specific outcomes.
Rhodium catalysts have also demonstrated significant utility in ynamide chemistry, particularly in [2+2+2] cyclotrimerization reactions. acs.org The application of such catalytic systems to this compound could provide a direct route to highly substituted aniline derivatives, which are valuable intermediates in medicinal chemistry and materials science. Furthermore, rhodium-catalyzed azide-alkyne cycloadditions offer a regioselective pathway to 5-amino-1,2,3-triazoles. acs.org
Copper-catalyzed transformations of ynamides are another burgeoning area of research. These systems are particularly attractive due to the low cost and low toxicity of copper. Copper catalysts have been successfully employed in azide-ynamide cyclizations to generate α-imino copper carbenes, which can then undergo a variety of subsequent reactions. digitellinc.comresearchgate.net The application of these methods to this compound is a promising avenue for the synthesis of diverse nitrogen-containing heterocycles.
| Catalyst System | Transformation Type | Potential Product from this compound |
| Gold(I) / Chiral Ligand | Cycloaddition | Chiral Nitrogen Heterocycles |
| Rhodium(I) / Diene Ligand | [2+2] Cycloaddition | Substituted Cyclobutenes |
| Copper(I) / BOX Ligand | Azide-Alkyne Cycloaddition | Chiral Triazoles |
Innovations in Asymmetric Synthesis Utilizing this compound
The development of enantioselective transformations is a cornerstone of modern organic synthesis. rsc.org The unique reactivity of ynamides, including this compound, makes them excellent substrates for asymmetric catalysis. nih.govacs.org The goal is to control the stereochemical outcome of reactions to produce single enantiomers of chiral molecules, which is crucial for the development of new pharmaceuticals and other bioactive compounds.
A significant focus in this area is the design and application of chiral catalysts. rsc.org Chiral gold, rhodium, and copper complexes have all been successfully used to induce asymmetry in reactions involving ynamides. For instance, copper-catalyzed asymmetric cascade cyclizations of N-propargyl ynamides have been shown to produce chiral polycyclic pyrroles with high enantioselectivity. acs.org Applying this methodology to an appropriately functionalized derivative of this compound could lead to the synthesis of novel, enantiomerically enriched heterocyclic scaffolds.
Another innovative approach involves the use of chiral auxiliaries attached to the ynamide itself. While this is a more traditional strategy, it remains a powerful tool for controlling stereochemistry. The development of new, easily removable chiral auxiliaries that can direct the stereochemical course of reactions involving this compound is an ongoing area of interest.
The table below summarizes some of the recent advances in asymmetric transformations of ynamides that could be applied to this compound.
| Catalytic System | Reaction Type | Key Feature |
| Copper(I) / Chiral BOX Ligand | Enantioselective Cascade Cyclization | High enantioselectivity (up to 97:3 e.r.) |
| Gold(I) / Chiral Phosphine Ligand | Asymmetric [4+2] Cycloaddition | Access to chiral six-membered rings |
| Rhodium(I) / Chiral Diene Ligand | Enantioselective [2+2+2] Cyclotrimerization | Formation of axially chiral biaryls |
Integration with Sustainable Chemical Methodologies (e.g., Flow Chemistry, Automation)
The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net For the chemistry of this compound, this translates to the development of more sustainable and efficient reaction protocols. Flow chemistry and automated synthesis are at the forefront of these efforts, offering advantages in terms of safety, scalability, and reproducibility. beilstein-journals.org
Flow chemistry, where reactions are carried out in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved selectivity, and reduced waste generation compared to traditional batch processes. The photochemical benzannulation of ynamides with diazo ketones has been successfully demonstrated in a continuous flow reactor, highlighting the potential of this technology for the synthesis of complex aromatic compounds derived from ynamides. acs.org The integration of this compound chemistry into flow systems is a promising direction for developing more sustainable manufacturing processes.
Automation in chemical synthesis is another key aspect of modernizing organic chemistry. researchgate.net Automated platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new reactions and synthetic routes. The use of ynamides as coupling reagents in automated flow chemistry for peptide synthesis has been explored, demonstrating their potential in the automated synthesis of complex biomolecules. acs.org Applying these automated approaches to reactions involving this compound could significantly streamline the synthesis of novel compounds for various applications.
Deeper Exploration of Structure-Reactivity Relationships and Design Principles for Ynamides
A fundamental understanding of the relationship between the structure of a molecule and its reactivity is crucial for the rational design of new reactions and catalysts. For this compound and other ynamides, this involves a detailed investigation of their electronic and steric properties and how these influence their behavior in chemical transformations.
Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity. rsc.orgnih.gov DFT studies have been used to understand the divergent reactivity of ynamides in the presence of azides and to rationalize the regioselectivity of catalytic arene-ynamide cyclizations. acs.orgnih.gov Such computational investigations can provide valuable insights into the transition states and intermediates involved in reactions of this compound, guiding the development of more efficient and selective synthetic methods.
Experimental studies also play a vital role in understanding structure-reactivity relationships. By systematically varying the substituents on the ynamide and observing the effect on reaction outcomes, it is possible to build a comprehensive picture of the factors that govern their reactivity. This knowledge can then be used to design new ynamide-based building blocks with tailored properties for specific synthetic applications. The unique polarization of the ynamide triple bond, influenced by the nitrogen lone pair and the electron-withdrawing group, is a key feature that continues to be explored for novel reactivity patterns. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,3-diphenylprop-2-ynamide, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed coupling reactions, such as Sonogashira coupling, between phenylacetylene derivatives and appropriately functionalized amides. Optimization involves tuning catalysts (e.g., Pd(PPh₃)₄), bases (e.g., triethylamine), and solvents (e.g., THF) to enhance yield. For example, maintaining anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions. Reaction monitoring via TLC or HPLC ensures intermediate stability. Safety protocols for handling toxic reagents (e.g., cyanides or halogenated intermediates) should align with H313/H333 safety guidelines .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm alkyne and amide protons), FT-IR (for C≡C and C=O stretches), and HRMS (for molecular ion validation). If NMR signals overlap, employ 2D techniques (e.g., HSQC, HMBC) to resolve connectivity. Discrepancies between experimental and theoretical IR peaks may arise from crystal packing effects; cross-validate with X-ray diffraction data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow H303/H313/H333 hazard statements: use PPE (nitrile gloves, lab coats), fume hoods for weighing, and emergency eyewash stations. Waste disposal should comply with local regulations for amide-containing compounds. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in click chemistry applications?
- Methodological Answer : Perform kinetic studies under varying temperatures and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition). Monitor reaction progress via in-situ Raman spectroscopy to track alkyne consumption. Computational modeling (DFT) can predict transition states and regioselectivity, validated by HPLC isolation of triazole products .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results in structural assignments?
- Methodological Answer : If NMR suggests planar amide groups but X-ray shows torsional distortion, analyze temperature-dependent NMR to probe conformational flexibility. Refine crystallographic models using SHELXL, ensuring anisotropic displacement parameters align with thermal motion observations. Cross-reference with solid-state IR to confirm hydrogen bonding patterns .
Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on phenyl rings. Evaluate bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with Hammett σ constants. Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with active sites) .
Q. What role does solvent polarity play in the photophysical properties of this compound?
- Methodological Answer : Measure UV-vis and fluorescence spectra in solvents of varying polarity (e.g., hexane vs. DMSO). Use Lippert-Mataga plots to correlate Stokes shifts with solvent dielectric constants. Time-resolved fluorescence decay assays reveal excited-state lifetime dependencies on solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
